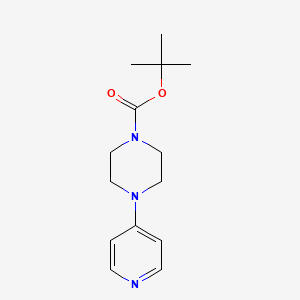

1-Boc-4-(4-pyridyl)piperazine

Description

BenchChem offers high-quality 1-Boc-4-(4-pyridyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-4-(4-pyridyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H21N3O2 |

|---|---|

Molecular Weight |

263.34 g/mol |

IUPAC Name |

tert-butyl 4-pyridin-4-ylpiperazine-1-carboxylate |

InChI |

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-10-8-16(9-11-17)12-4-6-15-7-5-12/h4-7H,8-11H2,1-3H3 |

InChI Key |

ZSTAKXXHQUNHGA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=NC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 1-Boc-4-(4-pyridyl)piperazine in Modern Drug Discovery

Introduction: The Unseen Architect in Pharmaceutical Synthesis

In the intricate world of medicinal chemistry, the final active pharmaceutical ingredient (API) often stands in the spotlight, celebrated for its therapeutic efficacy. However, the journey to these life-altering molecules is paved with crucial, yet often unsung, hero molecules known as intermediates. 1-Boc-4-(4-pyridyl)piperazine (CAS 177510-74-0), a heterocyclic compound of significant interest, is one such pivotal architect. Its structure, a symphony of a Boc-protected piperazine and a pyridine ring, offers a unique combination of reactivity and stability, making it an invaluable building block in the synthesis of a diverse range of therapeutic agents. This technical guide provides an in-depth exploration of 1-Boc-4-(4-pyridyl)piperazine, from its synthesis and chemical properties to its critical applications in drug discovery and development, offering a resource for researchers, scientists, and drug development professionals.

The strategic importance of 1-Boc-4-(4-pyridyl)piperazine lies in the orthogonal reactivity of its two nitrogen atoms. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization at the unprotected nitrogen, a critical feature for the controlled and efficient assembly of complex molecular architectures. The pyridine moiety, on the other hand, is a common pharmacophore in many centrally active drugs and provides a handle for further chemical modifications. This guide will delve into the practical aspects of working with this versatile intermediate, providing not just protocols, but also the scientific rationale behind the experimental choices.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of 1-Boc-4-(4-pyridyl)piperazine is fundamental to its effective application in synthesis. While specific experimental data for this compound is not extensively published, we can infer its properties based on its constituent parts and similar molecules.

| Property | Estimated Value/Information | Source/Rationale |

| CAS Number | 177510-74-0 | |

| Molecular Formula | C₁₄H₂₁N₃O₂ | Calculated |

| Molecular Weight | 263.34 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | Based on similar Boc-protected piperazines |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and methanol. | The Boc group and the overall organic nature of the molecule suggest good solubility in organic solvents. |

| Melting Point | Not readily available in the literature. | |

| Boiling Point | Not readily available in the literature. |

Spectral Characterization:

The structural integrity of 1-Boc-4-(4-pyridyl)piperazine is typically confirmed using a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.4-1.5 ppm), the piperazine protons (multiplets in the range of ~2.5-3.8 ppm), and the pyridine protons (doublets in the aromatic region, typically ~6.6-8.2 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the carbonyl carbon of the Boc group (~154 ppm), the quaternary carbon of the Boc group (~80 ppm), the piperazine carbons, and the pyridine carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the Boc protector at approximately 1690-1700 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M+) or, more commonly, the protonated molecular ion peak ([M+H]⁺) at m/z 264.17. Characteristic fragmentation patterns would involve the loss of the Boc group or cleavage of the piperazine ring.[1]

Synthesis of 1-Boc-4-(4-pyridyl)piperazine: A Practical Approach

The synthesis of 1-Boc-4-(4-pyridyl)piperazine is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction or a palladium-catalyzed Buchwald-Hartwig amination. The choice of method often depends on the availability of starting materials, desired scale, and reaction conditions.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

This method involves the reaction of 1-Boc-piperazine with an activated pyridine derivative, typically 4-chloropyridine or 4-fluoropyridine. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack by the secondary amine of the Boc-piperazine.

Reaction Scheme:

A representative SNAr reaction for synthesis.

Detailed Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-Boc-piperazine (1.0 eq.), 4-chloropyridine hydrochloride (1.1 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq.) or triethylamine (Et₃N, 3.0 eq.).

-

Solvent Addition: Add a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The use of a high-boiling solvent is crucial to drive the reaction to completion.

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. This will precipitate the product and dissolve the inorganic salts.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-Boc-4-(4-pyridyl)piperazine.

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[2] This method offers a versatile and often higher-yielding alternative to traditional SNAr reactions, especially for less reactive aryl halides.

Reaction Scheme:

A typical Buchwald-Hartwig amination setup.

Detailed Experimental Protocol:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add 1-Boc-piperazine (1.2 eq.), 4-bromopyridine (1.0 eq.), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand like Xantphos or BINAP (4-10 mol%), and a strong base such as sodium tert-butoxide (NaOtBu, 1.4 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).

-

Solvent and Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a dry, degassed solvent such as toluene or dioxane via syringe.

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 4-16 hours under the inert atmosphere. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure. The residue can be purified by flash column chromatography as described in the SNAr method.

Key Reactions and Synthetic Utility

The true value of 1-Boc-4-(4-pyridyl)piperazine lies in its utility as a versatile intermediate. The Boc group can be easily removed under acidic conditions to liberate the secondary amine, which can then undergo a variety of chemical transformations.

Deprotection of the Boc Group

The removal of the Boc protecting group is a fundamental step to enable further functionalization of the piperazine ring.

Reaction Scheme:

Acid-catalyzed removal of the Boc protecting group.

Detailed Experimental Protocol:

-

Reaction Setup: Dissolve 1-Boc-4-(4-pyridyl)piperazine in a suitable organic solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane, dropwise at 0 °C.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The deprotection is usually rapid and can be monitored by TLC.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting product, 1-(4-pyridyl)piperazine, is often obtained as a salt (e.g., hydrochloride or trifluoroacetate) and can be used directly in the next step or neutralized with a base to obtain the free amine.

Further Functionalization

Once deprotected, the free secondary amine of 1-(4-pyridyl)piperazine can be functionalized in numerous ways, including:

-

Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones to introduce various alkyl or substituted alkyl groups.

-

Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Urea and Carbamate Formation: Reaction with isocyanates or chloroformates.

Applications in Drug Discovery and Development

The 4-pyridylpiperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of drugs targeting various diseases, particularly those affecting the central nervous system (CNS). 1-Boc-4-(4-pyridyl)piperazine serves as a key starting material for the synthesis of these important therapeutic agents.

Kinase Inhibitors in Oncology

A significant application of this intermediate is in the synthesis of kinase inhibitors for cancer therapy. For instance, derivatives of 1-(4-pyridyl)piperazine are found in compounds targeting cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. The CDK4/6 inhibitor Palbociclib (Ibrance) , used for the treatment of certain types of breast cancer, features a related aminopyridyl-piperazine core structure, highlighting the importance of this scaffold in modern oncology.[3][4]

Antipsychotics and CNS-Active Agents

The 4-pyridylpiperazine structure is a common feature in many atypical antipsychotic drugs. These drugs often act on multiple neurotransmitter receptors, including dopamine (D₂) and serotonin (5-HT) receptors. The piperazine ring plays a crucial role in modulating the pharmacological profile of these molecules. While not a direct precursor to all, the synthetic strategies employed for many of these drugs are analogous to those using 1-Boc-4-(4-pyridyl)piperazine. For example, the synthesis of certain 1-(quinoliloxypropyl)-4-aryl piperazines, evaluated for atypical antipsychotic effects, utilizes similar synthetic transformations.[5]

Other Therapeutic Areas

The versatility of the 4-pyridylpiperazine scaffold extends beyond oncology and CNS disorders. Derivatives have been explored for a range of other therapeutic applications, including as anti-inflammatory, antimicrobial, and antiviral agents. The ability to readily modify the piperazine nitrogen allows for the fine-tuning of the molecule's properties to optimize its activity against different biological targets.

Conclusion: A Cornerstone of Modern Medicinal Chemistry

1-Boc-4-(4-pyridyl)piperazine stands as a testament to the critical role of well-designed intermediates in the efficient and successful development of new medicines. Its unique structural features, combining a versatile Boc-protected piperazine with a pharmacologically relevant pyridine ring, provide chemists with a powerful tool for the synthesis of complex and biologically active molecules. The synthetic routes and reactions detailed in this guide underscore its practicality and adaptability in various synthetic strategies. As the quest for novel therapeutics continues, the strategic application of intermediates like 1-Boc-4-(4-pyridyl)piperazine will undoubtedly remain a cornerstone of innovation in drug discovery.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70517, 1-(4-Pyridyl)piperazine. Retrieved from [Link]

-

Career Henan Chemical Co. (2026, February 5). tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1-(4-Pyridyl)-piperazine. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Boc-piperazine. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Boc-piperazine - Optional[FTIR] - Spectrum. Retrieved from [Link]

- Roda, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 75.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17750356, tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Retrieved from [Link]

- Wang, Y., et al. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. Journal of Chemical Research, 40(3), 154-156.

- Mary, Y., et al. (2014). Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 595-605.

-

National Institute of Standards and Technology. (n.d.). Piperazine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]

-

Ingenieria Analitica Sl. (n.d.). Effective Analysis of Low Chromophore Polymer Additives by HPLC with ELSD. Retrieved from [Link]

- Wallace, R. E., et al. (1983). 1,4-Dihydroxy-5,8-bis(((2[(2-hydroxyethyl)amino]ethyl)amino))-9,10-anthracenedione dihydrochloride, against experimental tumors in mice. Cancer Research, 43(8), 3583-3588.

- Fik, M., et al. (2022).

- Kumar, A., et al. (2009). Synthesis and evaluation of 1-(quinoliloxypropyl)-4-aryl piperazines for atypical antipsychotic effect. Bioorganic & Medicinal Chemistry Letters, 19(11), 3041-3044.

-

ClinicalTrials.gov. (n.d.). Testing the Combination of the Anti-cancer Drugs ZEN003694 (ZEN-3694) and Talazoparib in Patients With Advanced Solid Tumors, The ComBET Trial. Retrieved from [Link]

Sources

- 1. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 2. tert-butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate - Career Henan Chemical Co. [coreychem.com]

- 4. mdpi.com [mdpi.com]

- 5. A Phase 1 Study of the Safety, Pharmacokinetics, and Pharmacodynamics of Escalating Oral Doses of the Glutaminase Inhibitor CB-839 as a Single Agent and in Combination with Standard Chemotherapy in Patients with Advanced and/or Treatment-Refractory Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]

The Strategic Utility of 1-Boc-4-(4-pyridyl)piperazine in Medicinal Chemistry

Executive Summary

1-Boc-4-(4-pyridyl)piperazine (tert-butyl 4-(pyridin-4-yl)piperazine-1-carboxylate) represents a critical intermediate in the synthesis of modern therapeutics. As a bifunctional scaffold, it combines the pharmacokinetic benefits of the piperazine ring with the pharmacophoric versatility of the pyridine heterocycle. This guide details its chemical properties, validated synthetic protocols, and strategic application in the design of Kinase inhibitors and GPCR ligands.

Part 1: Chemical Identity & Structural Significance

This compound serves as a "masked" building block. The tert-butoxycarbonyl (Boc) group protects the secondary amine (N1), directing chemical modifications exclusively to the pyridine ring or allowing the molecule to be coupled to a core scaffold via the pyridine before deprotection.

Physicochemical Profile

| Property | Data |

| IUPAC Name | tert-butyl 4-(pyridin-4-yl)piperazine-1-carboxylate |

| Molecular Formula | C₁₄H₂₁N₃O₂ |

| Molecular Weight | 263.34 g/mol |

| CAS Number | Intermediate status (Often synthesized in situ or derived from 1008-91-9) |

| LogP (Predicted) | ~1.8 (Lipophilicity optimized for oral bioavailability) |

| pKa (Pyridine N) | ~5.2 (Modulates solubility and H-bonding) |

Structural Logic in Drug Design

The molecule is composed of three distinct functional zones:

-

The Boc-Protected Terminus (N1): Acts as a temporary "cap," preventing polymerization and ensuring regioselectivity during initial coupling steps.

-

The Piperazine Linker: A rigid, saturated heterocycle that enforces a specific spatial orientation (chair conformation) between the drug core and the pyridine tail. It significantly enhances aqueous solubility compared to acyclic linkers.

-

The 4-Pyridyl Head (N4): A privileged pharmacophore. The pyridine nitrogen acts as a hydrogen bond acceptor (HBA), crucial for interacting with specific residues (e.g., hinge region amino acids in kinases or Asp/Glu residues in GPCRs).

Part 2: Validated Synthetic Protocols

The synthesis of 1-Boc-4-(4-pyridyl)piperazine is primarily achieved through Nucleophilic Aromatic Substitution (S_NAr) or Buchwald-Hartwig Amination . The S_NAr route is preferred for its scalability and cost-efficiency, as the 4-pyridyl position is sufficiently electron-deficient.

Synthesis Workflow Diagram

Caption: Synthetic pathway from commercial starting materials to the protected intermediate and free amine.

Experimental Protocol: S_NAr Coupling

Objective: Synthesis of tert-butyl 4-(pyridin-4-yl)piperazine-1-carboxylate.

Reagents:

-

1-Boc-piperazine (1.0 equiv)

-

4-Chloropyridine hydrochloride (1.1 equiv)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) [0.5 M concentration]

Step-by-Step Methodology:

-

Preparation: Charge a round-bottom flask with 4-chloropyridine hydrochloride and anhydrous DMF.

-

Neutralization: Add K₂CO₃ carefully. Stir at room temperature for 15 minutes to neutralize the hydrochloride salt and generate the free base in situ.

-

Addition: Add 1-Boc-piperazine to the suspension.

-

Reaction: Heat the mixture to 100–110°C under an inert atmosphere (Nitrogen/Argon) for 12–16 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

-

Workup:

-

Purification: The crude product is often pure enough for the next step. If necessary, purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Critical Note: 4-Chloropyridine is unstable as a free base and prone to self-polymerization. Always generate it in situ in the presence of the nucleophile (piperazine).

Part 3: Medicinal Chemistry Applications[1][3][4][5][6][7][8]

Kinase Inhibition (ROCK & CDK Targets)

In kinase drug discovery, the 4-(4-pyridyl)piperazine moiety is frequently employed to target the ATP-binding pocket .

-

Mechanism: The pyridine nitrogen forms a critical hydrogen bond with the "hinge region" of the kinase.

-

Solvent Exposure: The piperazine ring projects the remainder of the molecule (attached at N1) towards the solvent front or into a hydrophobic back-pocket, depending on the substitution pattern.

-

Case Study: This scaffold is a key substructure in research compounds targeting Rho-associated protein kinase (ROCK) , utilized for treating glaucoma and cardiovascular diseases.

GPCR Ligand Design

For G-Protein Coupled Receptors (specifically Dopamine D2/D4 and Serotonin 5-HT), the basic nitrogen of the piperazine (after Boc deprotection and functionalization) serves as a protonation site that interacts with a conserved Aspartate residue (e.g., Asp3.32).

-

Bioisosterism: The 4-pyridyl group acts as a bioisostere for a phenyl or pyrimidinyl group, lowering the LogP (lipophilicity) and reducing metabolic clearance compared to a purely carbocyclic analog.

Pharmacophore Interaction Map

Caption: Structure-Activity Relationship (SAR) map detailing the functional role of each moiety.

References

-

Sigma-Aldrich. (n.d.). 1-(4-Pyridyl)piperazine Product Data. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70517, 1-(4-Pyridyl)piperazine. Retrieved from

-

Wodtke, R., et al. (2018). "Nε-Acryloyllysine Piperazides as Irreversible Inhibitors of Transglutaminase 2: Synthesis, Structure–Activity Relationships, and Pharmacokinetic Profiling." Journal of Medicinal Chemistry, 61(10), 4528-4560.

- Swanson, D. M., et al. (2005). "Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl) piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl) amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist." Journal of Medicinal Chemistry, 48(6), 1857-1872.

-

BenchChem. (2025).[3] The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry. Retrieved from

Sources

Technical Guide: Synthesis Pathways for Pyridine-Piperazine Scaffolds

Executive Summary: The Pharmacophore Context

The pyridine-piperazine motif is a "privileged structure" in medicinal chemistry, serving as a critical linker in GPCR ligands (e.g., 5-HT receptor antagonists), kinase inhibitors (e.g., Palbociclib), and antipsychotics. Its value lies in the piperazine ring's ability to enforce a specific spatial orientation while modulating physicochemical properties like solubility and basicity (pKa ~9.8).

However, synthesizing this scaffold presents a dichotomy:

-

Electron-Deficient Pyridines: Readily undergo Nucleophilic Aromatic Substitution (

). -

Electron-Neutral/Rich Pyridines: Require metal-catalyzed cross-coupling (Buchwald-Hartwig).

This guide delineates the decision logic, protocols, and mechanistic underpinnings for both pathways.

Strategic Decision Matrix

Before selecting a pathway, analyze the electronic nature of the pyridine substrate.

Caption: Decision tree for selecting the optimal synthesis pathway based on substrate electronics.

Pathway A: Nucleophilic Aromatic Substitution ( )[1]

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex.

-

Reactivity Order: 4-halopyridine > 2-halopyridine >> 3-halopyridine.

-

Why: The intermediate anion is stabilized by resonance only when the leaving group is at the 2- or 4-position (negative charge delocalizes onto the nitrogen). The 3-position does not allow this stabilization, making

kinetically inaccessible without extreme forcing conditions.

Protocol: 2-Chloropyridine with N-Boc-Piperazine

Objective: Synthesis of tert-butyl 4-(pyridin-2-yl)piperazine-1-carboxylate.

Reagents:

-

2-Chloropyridine (1.0 equiv)

-

N-Boc-piperazine (1.2 equiv)

- (2.0 equiv) or DIPEA (2.5 equiv)

-

Solvent: DMSO or NMP (Polar aprotic is essential)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloropyridine (10 mmol) in DMSO (20 mL).

-

Addition: Add N-Boc-piperazine (12 mmol) followed by finely ground anhydrous

(20 mmol).-

Note: Grinding

increases surface area, crucial for heterogeneous reactions.

-

-

Reaction: Heat the mixture to 100–120 °C for 12–16 hours.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). Look for the disappearance of the high-Rf pyridine spot.

-

-

Workup: Cool to room temperature. Pour into ice-water (100 mL). The product often precipitates.

-

If solid: Filter and wash with cold water.

-

If oil: Extract with EtOAc (3 x 30 mL), wash combined organics with brine (to remove DMSO), dry over

, and concentrate.

-

-

Purification: Recrystallization from hexanes or flash chromatography (

).

Regioselectivity in Dichloropyridines

When reacting 2,4-dichloropyridine:

-

Standard Conditions: Substitution occurs preferentially at the 4-position (more stable Meisenheimer complex).

-

Inversion Strategy: To target the 2-position, one must often use Pd-catalysis (Pathway B) or specific steric blocking groups, as the "innate"

preference is hard to override thermally.

Pathway B: Buchwald-Hartwig Cross-Coupling

Mechanistic Insight

For electron-neutral substrates (e.g., 3-bromopyridine) or when high regioselectivity is required, Pd-catalyzed amination is the gold standard. The cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination.

Key Challenge: Pyridines can coordinate to Pd, poisoning the catalyst. Bulky biaryl phosphine ligands (Buchwald ligands) are required to prevent this and facilitate reductive elimination.

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol: 3-Bromopyridine with N-Boc-Piperazine

Objective: Overcoming the lack of activation at the 3-position.

Reagents:

-

3-Bromopyridine (1.0 equiv)

-

N-Boc-piperazine (1.2 equiv)

-

Catalyst:

(1–2 mol%) or Pd(OAc)2 -

Ligand: BINAP (racemic) or Xantphos (2–4 mol%)

-

Base:

(1.5 equiv) - Critical for speed -

Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon/Nitrogen (3x).

-

Loading: Add

(0.01 equiv), BINAP (0.02 equiv), and-

Self-Validating Step: The color should shift (often to deep red/orange) upon complexation in solvent, indicating active catalyst formation.

-

-

Substrates: Add 3-bromopyridine (1.0 equiv) and N-Boc-piperazine (1.2 equiv). Add Toluene (0.2 M concentration).

-

Reaction: Seal and heat to 80–100 °C for 4–12 hours.

-

Workup: Filter through a celite pad (to remove Pd black). Concentrate filtrate.[1]

-

Purification: Flash chromatography.

Ligand Selection Guide

| Substrate Class | Recommended Ligand | Why? |

| Aryl Bromides | BINAP, Xantphos | Robust, cost-effective first-line choice. |

| Aryl Chlorides | BrettPhos, RuPhos | Bulky, electron-rich ligands needed to facilitate oxidative addition into C-Cl bond. |

| 3-Pyridyl Systems | XPhos | Prevents pyridine nitrogen from binding to Pd center. |

Case Study: Palbociclib Intermediate

Drug: Palbociclib (CDK4/6 Inhibitor).[2] Key Transformation: Coupling of a 2-aminopyridine derivative with a cyclopentyl-fused pyrimidine.[3]

While the final step often involves a Buchwald coupling, the formation of the pyridine-piperazine fragment itself is instructive.

-

Substrate: 5-Bromo-2-nitropyridine.

-

Reaction:

is not used for the piperazine attachment here because the 5-position is not activated. Instead, the piperazine is often introduced via Buchwald coupling to a 5-bromo precursor, or the pyridine ring is constructed de novo. -

Industrial Route: A common intermediate is tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate . This is synthesized by coupling N-Boc-piperazine with 2-nitro-5-bromopyridine (using

on the nitro group is difficult; usually, the bromine is displaced via Pd-catalysis, or a 2-amino-5-bromopyridine is used in a Buchwald coupling).

Data Summary: Yield Comparison

| Method | Substrate | Conditions | Yield | Selectivity |

|---|

|

References

-

BenchChem. "Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination." BenchChem Technical Library. Link

-

National Institutes of Health (NIH). "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis." PubMed Central. Link

-

WuXi AppTec. "Regioselectivity in SNAr reaction of Dichloropyrimidines and Pyridines." WuXi Biology & Chemistry Guides. Link

-

Purdue University. "High-Throughput Experimentation of the Buchwald-Hartwig Amination." Purdue E-Pubs. Link

-

ResearchGate. "Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs." ResearchGate Review. Link

Sources

Therapeutic Architectures: The 1-Boc-4-(4-pyridyl)piperazine Scaffold in Drug Discovery

The following technical guide details the therapeutic utility, chemical synthesis, and biological applications of 1-Boc-4-(4-pyridyl)piperazine derivatives.

Executive Summary

The 1-Boc-4-(4-pyridyl)piperazine scaffold represents a critical "privileged structure" in medicinal chemistry, serving as a protected gateway to the 1-(4-pyridyl)piperazine pharmacophore. Unlike its 2-pyridyl and 3-pyridyl isomers, the 4-pyridyl variant offers unique electronic properties and vector geometry, making it indispensable in the design of Kinase Inhibitors (via solubility enhancement and hinge-binding) and GPCR Ligands (specifically Dopamine D4 and Serotonin 5-HT1A antagonists).

This guide analyzes the structural logic of this scaffold, details its conversion into bioactive therapeutics, and provides validated protocols for its synthesis and biological evaluation.[1]

Chemical Architecture & Mechanistic Logic[2]

The Structural Advantage

The core moiety, 1-(4-pyridyl)piperazine , functions as a bidentate ligand with distinct "Warhead" and "Tail" regions. The tert-butoxycarbonyl (Boc) group in the title compound serves as an orthogonal protecting group, allowing precise modification of the pyridine ring before coupling to the final drug core.

-

The Pyridine "Head" (Warhead/Anchor): The nitrogen at the 4-position of the pyridine ring is a weak base (pKa ~5.2) but a strong hydrogen bond acceptor. In kinase inhibitors, this nitrogen often interacts with the ATP-binding pocket (hinge region) or solvent-exposed residues.

-

The Piperazine "Linker" (Solubilizer): The piperazine ring introduces a rigid, non-planar spacer (chair conformation) that projects the pyridine moiety away from the core scaffold. Crucially, the

nitrogens increase basicity and water solubility—a common "fix" for lipophilic drug candidates.

Electronic Tuning

The 4-pyridyl attachment is electron-withdrawing. This reduces the nucleophilicity of the N1-piperazine nitrogen (the attachment point), making the N4-nitrogen (distal) the primary site for protonation at physiological pH. This ionization state is critical for lysosomal trapping in cancer cells and blood-brain barrier (BBB) penetration in CNS drugs.

Therapeutic Applications

Oncology: Kinase Inhibitors

In oncology, the 1-(4-pyridyl)piperazine moiety is frequently employed to optimize the physicochemical properties of multi-ring kinase inhibitors.

-

Target: Aurora Kinases, FLT3, and TAK1.

-

Mechanism: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region, while the piperazine ring sits in the solvent channel, improving oral bioavailability.

-

Case Study: Nocathiacin I Analogs . While Nocathiacin is an antibiotic, its structural analogs using the 4-pyridylpiperazine "tail" have shown cross-utility in inhibiting specific oncogenic signaling pathways by mimicking the ATP-adenine ring.

Neurology: GPCR Ligands

The scaffold is a classic template for "privileged structures" targeting G-Protein Coupled Receptors.

-

Targets: Dopamine D4 and Serotonin 5-HT1A receptors.

-

Mechanism: The 4-pyridylpiperazine acts as a bioisostere for phenylpiperazine. The pyridine nitrogen provides a specific interaction point (H-bond acceptor) that differentiates D4 selectivity from D2/D3 affinity.

-

Key Derivative: L-745,870 Analogs . While the original L-745,870 uses a chlorophenyl-piperazine, SAR studies demonstrate that substituting the phenyl ring with a 4-pyridyl group retains D4 affinity while altering metabolic clearance rates (reducing CYP450 inhibition).

Infectious Disease

-

Rho Kinase Inhibitors (CNS/Infection): N-(pyridin-4-yl)piperazine-1-carboxamide derivatives have been synthesized as Rho kinase inhibitors. These prevent the cytoskeletal rearrangements required for the invasion of certain intracellular pathogens.

Experimental Protocols

Synthesis of 1-Boc-4-(4-pyridyl)piperazine

Rationale: Direct nucleophilic aromatic substitution (

Reagents:

-

1-Boc-piperazine (1.2 eq)

-

4-Chloropyridine hydrochloride (1.0 eq)

-

Potassium Carbonate (

) (3.0 eq) -

Solvent: DMF or DMSO

Protocol:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloropyridine HCl (10 mmol) and 1-Boc-piperazine (12 mmol) in DMF (20 mL).

-

Base Addition: Add

(30 mmol) in a single portion. -

Reaction: Heat the mixture to 100°C for 12–16 hours under an inert atmosphere (

). Monitor by TLC (5% MeOH in DCM). -

Workup: Cool to room temperature. Pour into ice water (100 mL). The product may precipitate as a white solid. If not, extract with EtOAc (

mL). -

Purification: Wash organics with brine, dry over

, and concentrate. Recrystallize from Hexane/EtOAc. -

Yield: Expect 75–85%.

Biological Assay: IC50 Determination (Generic Kinase)

Rationale: To validate the bioactivity of the deprotected derivative coupled to a kinase core.

Protocol:

-

Preparation: Dissolve the test compound in 100% DMSO to 10 mM. Serial dilute (1:3) in kinase buffer.

-

Enzyme Mix: Incubate Recombinant Kinase (e.g., Aurora A, 5 nM) with test compound for 15 mins at RT.

-

Substrate Start: Add ATP (

concentration) and peptide substrate. -

Detection: Use ADP-Glo™ or similar luminescent assay. Incubate 45 mins.

-

Analysis: Measure RLU. Plot dose-response curve using non-linear regression (4-parameter logistic fit) to determine

.

Visualization & Signaling Pathways

Synthetic Pathway Diagram

This diagram illustrates the conversion of the raw materials into the active therapeutic pharmacophore.

Caption: Fig 1. Synthetic route from precursors to the active 1-(4-pyridyl)piperazine pharmacophore.[2]

Structure-Activity Relationship (SAR) Logic

This diagram details how the scaffold interacts with biological targets.

Caption: Fig 2. Pharmacophore analysis showing the distinct roles of the pyridine and piperazine rings.

References

-

Rowley, M., et al. (1997).[3][4] "4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor." Journal of Medicinal Chemistry. Link

-

Wodtke, R., et al. (2018).[5] "Nε-Acryloyllysine Piperazides as Irreversible Inhibitors of Transglutaminase 2: Synthesis, Structure–Activity Relationships, and Pharmacokinetic Profiling." Journal of Medicinal Chemistry. Link

-

Swanson, D. M., et al. (2005). "Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist." Journal of Medicinal Chemistry. Link

-

Bavetsias, V., et al. (2016).[6] "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor." Journal of Medicinal Chemistry. Link

-

PubChem. "1-(4-Pyridyl)piperazine Compound Summary." National Library of Medicine. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-(4-Pyridyl)piperazine | 1008-91-9 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. L-741,742 hydrochloride | Dopamine D4 Receptor Antagonists: Tocris Bioscience [rndsystems.com]

- 5. 1-(4-ピリジル)ピペラジン ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

1-Boc-4-(4-pyridyl)piperazine as a pharmaceutical intermediate

Technical Whitepaper: 1-Boc-4-(4-pyridyl)piperazine in Medicinal Chemistry

Executive Summary

1-Boc-4-(4-pyridyl)piperazine (tert-butyl 4-(pyridin-4-yl)piperazine-1-carboxylate) acts as a critical "privileged scaffold" intermediate in modern drug discovery. It bridges the pharmacological potency of the 4-aminopyridine pharmacophore with the pharmacokinetic benefits of the piperazine ring. This intermediate is pivotal in the synthesis of kinase inhibitors (e.g., Rho-kinase, JAK), GPCR ligands, and antipsychotics, where it serves as a rigid yet soluble linker that positions hydrogen-bond acceptors (the pyridine nitrogen) into enzyme active sites.

Chemical Identity & Properties

This intermediate exists in equilibrium between its protected form (Boc) and its active free-base form. The Boc group serves as an orthogonal protecting group, allowing selective functionalization of the pyridine ring or the piperazine nitrogen during multi-step synthesis.

| Property | Specification |

| IUPAC Name | tert-butyl 4-(pyridin-4-yl)piperazine-1-carboxylate |

| Core Scaffold CAS | 1008-91-9 (Refers to the free amine: 1-(4-Pyridyl)piperazine) |

| Molecular Formula | C₁₄H₂₁N₃O₂ |

| Molecular Weight | 263.34 g/mol |

| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water (until deprotected) |

| pKa (Pyridine N) | ~5.2 (Electron-deficient due to piperazine conjugation) |

| Stability | Stable under basic/neutral conditions; acid-labile (Boc removal) |

Strategic Synthesis: The "How-To"

The synthesis of 1-Boc-4-(4-pyridyl)piperazine is non-trivial due to the electron-deficient nature of the pyridine ring, which deactivates it toward nucleophilic attack unless specific conditions are met. Two primary routes dominate the field: Pd-Catalyzed Buchwald-Hartwig Amination (Method A) and Nucleophilic Aromatic Substitution (SₙAr) (Method B).

Method A: Buchwald-Hartwig Cross-Coupling (High Value/High Yield)

This is the preferred route for large-scale pharmaceutical manufacturing due to its mild conditions and high functional group tolerance.

-

Substrates: 4-Bromopyridine (or 4-Chloropyridine) + N-Boc-piperazine.

-

Catalyst System: Pd₂(dba)₃ / BINAP or Xantphos.

-

Base: NaOtBu or Cs₂CO₃.[1]

-

Solvent: Toluene or 1,4-Dioxane (anhydrous).

Protocol:

-

Charge a reaction vessel with 4-bromopyridine HCl (1.0 equiv), N-Boc-piperazine (1.2 equiv), and NaOtBu (2.5 equiv).

-

Add Pd₂(dba)₃ (1-2 mol%) and BINAP (2-4 mol%) under an inert atmosphere (N₂ or Ar).

-

Add anhydrous Toluene (10 V) and heat to 100°C for 12-18 hours.

-

Workup: Filter through Celite to remove Pd residues. Concentrate and purify via silica gel chromatography (Hexane/EtOAc).

Method B: Nucleophilic Aromatic Substitution (SₙAr)

Used when cost is the primary driver and metal contamination must be avoided entirely. Requires harsh thermal forcing.

-

Substrates: 4-Chloropyridine HCl + N-Boc-piperazine.

-

Conditions: High temperature (120-150°C), often in a sealed tube or autoclave.

-

Solvent: DMSO or NMP (high boiling point polar aprotic).

-

Drawback: Lower yields due to pyridine polymerization; potential for Boc-thermal degradation.

Synthesis Decision Matrix (Graphviz)

Caption: Decision tree comparing Pd-catalyzed coupling (Green) vs. Thermal SnAr (Red) for synthesis.

Pharmaceutical Applications & Mechanism

The 1-Boc-4-(4-pyridyl)piperazine scaffold is a versatile precursor. Upon deprotection (removal of the Boc group with TFA or HCl), the secondary amine becomes a nucleophile ready to link with various pharmacophores.

A. Kinase Inhibition (The Hinge Binder)

In kinase inhibitors, the pyridine nitrogen often acts as a hydrogen bond acceptor interacting with the "hinge region" of the kinase ATP-binding pocket. The piperazine ring projects the rest of the molecule into the solvent-exposed area, improving solubility and metabolic stability .

-

Example Class: Rho-associated protein kinase (ROCK) inhibitors.

-

Mechanism: The deprotected piperazine is coupled to a urea or amide moiety (e.g., N-(pyridin-4-yl)piperazine-1-carboxamide). This structure mimics the ATP adenine ring, blocking phosphorylation.

B. GPCR Ligands (Dopamine/Serotonin)

The 4-pyridyl-piperazine motif is structurally homologous to the "aryl-piperazine" class of antipsychotics (e.g., Aripiprazole, Buspirone). The pyridine ring provides a bioisostere for the phenyl ring, altering the electronic profile to tune affinity for D2 dopamine and 5-HT serotonin receptors.

Workflow: From Intermediate to API

Caption: Synthetic workflow converting the protected intermediate into three distinct drug classes.

Safety & Handling

While the Boc-protected form is relatively benign, the precursors and deprotected forms carry specific hazards:

-

1-(4-Pyridyl)piperazine (Free Base): Corrosive (Skin Corr. 1B). Causes severe skin burns and eye damage.[2] Handle with full PPE (gloves, goggles, face shield).

-

4-Bromopyridine HCl: Severe irritant; hygroscopic.

-

Impurity Control: In the Buchwald-Hartwig route, Palladium (Pd) scavenging is critical. Regulatory limits for Pd in final APIs are typically <10 ppm. Use functionalized silica (e.g., Thiol-silica) or activated carbon during the workup of the deprotected intermediate.

References

-

Buchwald-Hartwig Amination Conditions: Organic Syntheses, "Buchwald-Hartwig Coupling," providing general protocols for N-Boc-piperazine coupling.

-

Rho Kinase Inhibitor Synthesis: ResearchGate, "A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride," detailing the specific use of the 4-pyridyl-piperazine scaffold.

-

Piperazine Scaffold in Drugs: National Institutes of Health (NIH), "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis," reviewing the broad applicability of this motif.

-

Chemical Safety Data: Fisher Scientific, Safety Data Sheet for related 4-pyridyl-piperazine derivatives.

-

Commercial Availability & CAS: Sigma-Aldrich, Entry for 1-(4-Pyridyl)piperazine (CAS 1008-91-9).

Sources

The Gateway Intermediate: A Technical Guide to Boc-Protected Piperazine

Topic: History and Development of Boc-Protected Piperazine Ligands Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the architecture of modern drug discovery, few scaffolds possess the ubiquity and utility of piperazine. However, the symmetric nature of this diamine presents a fundamental synthetic challenge: distinguishing two identical nitrogen atoms to allow for sequential, orthogonal functionalization. The introduction of the tert-butyloxycarbonyl (Boc) protecting group was the historical inflection point that solved this symmetry problem.

This guide analyzes the evolution of N-Boc-piperazine from a simple reagent to a critical "gateway intermediate" in the synthesis of GPCR ligands, kinase inhibitors, and Proteolysis Targeting Chimeras (PROTACs). We provide self-validating protocols for its synthesis, optimize its use in Buchwald-Hartwig cross-couplings, and detail its role in next-generation linker design.

Part 1: The Chemical Genesis

The Symmetry Problem

Piperazine (

The Carpino Breakthrough (1957)

The solution emerged from peptide chemistry. In 1957, Louis A. Carpino introduced the tert-butyloxycarbonyl (Boc) group. Unlike the benzyloxycarbonyl (Cbz) group, which required hydrogenolysis or strong acids (HBr/AcOH) for removal, the Boc group was acid-labile but stable to base and hydrogenation.

Impact on Piperazine: The application of Boc chemistry to piperazine allowed chemists to "mask" one nitrogen, rendering it inert to nucleophilic attacks, oxidations, and basic conditions. This desymmetrization created tert-butyl piperazine-1-carboxylate (N-Boc-piperazine), a mono-nucleophile capable of precise, sequential elaboration.

Key Reference: Carpino, L. A. (1957).[1] Oxidative Reactions of Hydrazines.[1] IV. Elimination of Nitrogen from 1,1-Disubstituted-2-arenesulfonhydrazides. Journal of the American Chemical Society. Link

Part 2: Strategic Synthesis & Protocols

There are two primary routes to N-Boc-piperazine: the Classical Laboratory Route (direct protection) and the Industrial Process Route (cyclization).

The Challenge of Direct Protection

Reacting piperazine directly with di-tert-butyl dicarbonate (

Protocol A: pH-Controlled Selective Protection (Self-Validating)

This method utilizes the pKa difference between the mono-protonated and di-protonated species to selectively protect the free amine.

Reagents: Piperazine (anhydrous),

Step-by-Step Methodology:

-

Dissolution: Dissolve piperazine (1.0 equiv) in isopropanol.

-

Acidification: Add HCl (2.0 equiv) to form piperazine dihydrochloride.

-

Validation Point: The solution should be acidic (pH < 2).

-

-

Selective Deprotonation: Slowly add NaOH or TEA (1.0 equiv).

-

Causality: This selectively releases one amine (pKa ~9.8) while the other remains protonated (pKa ~5.6) and unreactive.

-

-

Protection: Add

(0.9 equiv) in isopropanol dropwise at 0°C. -

Workup: Basify to pH >11 to deprotonate the remaining amine, then extract with Dichloromethane (DCM).

-

Validation:

-

TLC: Ninhydrin stain will show the product (Rf ~0.4 in 10% MeOH/DCM) distinct from the baseline dihydrochloride.

-

NMR: Diagnostic t-butyl singlet at

1.45 ppm (9H).

-

The Industrial Route (Cyclization)

For multi-kilogram scale, avoiding the statistical mixture is crucial. The industrial route builds the piperazine ring around the nitrogen atoms.

Diagram: Synthesis Logic Flow

The following diagram contrasts the direct protection vs. the industrial cyclization route.

Caption: Comparison of the statistical direct protection route versus the regiospecific industrial cyclization strategy.

Part 3: Reactivity & Cross-Coupling

Once synthesized, N-Boc-piperazine serves as a premier nucleophile in Palladium-catalyzed Buchwald-Hartwig aminations. The Boc group is critical here: it prevents catalyst poisoning by the second amine and eliminates polymerization.

Buchwald-Hartwig Optimization

The coupling of N-Boc-piperazine with aryl halides requires specific ligand choices to accommodate the steric bulk of the Boc group and the secondary amine.

Data Summary: Catalyst/Ligand Performance

| Parameter | Condition A (Standard) | Condition B (Challenging Substrates) | Condition C (Industrial/Green) |

| Pd Source | Pd-PEPPSI-IPr | ||

| Ligand | BINAP | RuPhos / XantPhos | None (NHC complex) |

| Base | |||

| Solvent | Toluene | 1,4-Dioxane | Isopropanol / Water |

| Temp | 80-100°C | 100°C | 60-80°C |

| Scope | Aryl Bromides | Aryl Chlorides / Heterocycles | Scalable / Green |

Key Insight: For sterically hindered aryl halides, RuPhos is superior due to its ability to facilitate the reductive elimination step, which is often the rate-determining step with bulky secondary amines like N-Boc-piperazine.

Key Reference: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

Part 4: Deprotection Dynamics

The utility of the Boc group lies in its "orthogonal stability." It survives basic workups, nucleophilic attacks, and reductions, but vanishes under acidic conditions.

Mechanism of Action

The cleavage is an acid-catalyzed fragmentation (Acidolysis).

-

Protonation: The carbonyl oxygen is protonated.

-

Fragmentation: The tert-butyl cation leaves, generating a carbamic acid.[2]

-

Collapse: The carbamic acid spontaneously decarboxylates, releasing

and the free amine. -

Fate of t-Butyl: The cation eliminates a proton to form isobutylene (gas) or is trapped by a scavenger (e.g., silanes) if sensitive functional groups are present.

Diagram: Deprotection Pathway

Caption: Acid-mediated deprotection cascade showing the generation of gaseous byproducts which drives the reaction to completion.

Part 5: Therapeutic Applications & PROTACs[3]

In modern drug discovery, N-Boc-piperazine has evolved from a simple building block to a strategic "Linker Logic" element, particularly in Proteolysis Targeting Chimeras (PROTACs).

The Linker Revolution

PROTACs require a linker to connect an E3 ligase ligand (e.g., Thalidomide) to a target protein ligand.

-

Problem: Long alkyl (PEG) chains are flexible ("floppy") and have poor cell permeability.

-

Solution: Piperazine linkers provide semi-rigidity . They constrain the conformation, potentially improving the stability of the Ternary Complex (Target:PROTAC:Ligase).

Physicochemical Tuning

Using a piperazine linker (derived from N-Boc-piperazine) introduces a basic nitrogen (

-

Solubility: At physiological pH, the nitrogen is partially protonated, improving aqueous solubility.

-

Lysosomal Escape: The "proton sponge" effect of the piperazine ring can aid in endosomal escape, improving intracellular concentration.

Key Reference: Burslem, G. M., & Crews, C. M. (2020).[3] Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell. Link

References

-

Carpino, L. A. (1957).[1] Oxidative Reactions of Hydrazines.[1] IV. Elimination of Nitrogen from 1,1-Disubstituted-2-arenesulfonhydrazides. Journal of the American Chemical Society, 79(16), 4427–4431. [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

-

Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell, 180(3), 405–424. [Link]

-

Anbarasan, P., et al. (2011). Efficient Synthesis of N-Boc-Piperazines via a Mild Cyclization Protocol. Organic Letters, 13(24). [Link] (General Reference for Industrial Cyclization Routes).

Sources

- 1. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-Efficiency Deprotection of 1-Boc-4-(4-pyridyl)piperazine: A Comparative Protocol Guide

Abstract

The 1-(4-pyridyl)piperazine scaffold is a privileged structural motif in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors, GPCR ligands, and psychoactive agents. The removal of the tert-butoxycarbonyl (Boc) protecting group from 1-Boc-4-(4-pyridyl)piperazine is a critical synthetic step. While conceptually simple, the presence of the basic pyridine ring introduces solubility and workup challenges often overlooked in standard protocols. This guide details two optimized methodologies: Method A (HCl/Dioxane) for isolating the crystalline salt, and Method B (TFA/DCM) for generating the free base.

Chemical Context & Strategic Analysis

The Substrate Challenge

Unlike simple aliphatic amines, 1-Boc-4-(4-pyridyl)piperazine contains two additional basic sites: the pyridine nitrogen (

-

Solubility Inversion: The Boc-protected starting material is lipophilic. The deprotected product, 1-(4-pyridyl)piperazine, is highly polar and water-soluble, especially in its protonated form.

-

Salt Formation: Standard acidic deprotection will protonate both the secondary piperazine amine and the pyridine nitrogen, typically yielding a dihydrochloride or trifluoroacetate salt.

Reaction Mechanism

The cleavage follows an

Figure 1: Mechanistic flow of acid-mediated Boc-cleavage.

Method Selection Guide

| Feature | Method A: HCl in Dioxane | Method B: TFA in DCM |

| Primary Reagent | 4M HCl in 1,4-Dioxane | Trifluoroacetic Acid (TFA) |

| Product Form | Hydrochloride Salt (Solid) | TFA Salt (Oil/Gum) or Free Base |

| Scalability | High (Precipitation driven) | Moderate (Requires evaporation) |

| Workup | Filtration (Simple) | Extraction/Neutralization (Complex) |

| Green Score | Moderate (Dioxane is regulated) | Low (DCM/TFA require careful disposal) |

| Recommendation | Preferred for Storage/Stability | Preferred for Immediate Use |

Detailed Experimental Protocols

Protocol A: HCl-Mediated Deprotection (Isolation of HCl Salt)

Objective: To isolate 1-(4-pyridyl)piperazine dihydrochloride as a stable, crystalline solid.

Materials

-

Substrate: 1-Boc-4-(4-pyridyl)piperazine (1.0 equiv)

-

Reagent: 4.0 M HCl in 1,4-Dioxane (5–10 equiv)

-

Solvent: Methanol (MeOH) or Dichloromethane (DCM) (minimal volume)

-

Wash Solvent: Diethyl ether (

) or MTBE

Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 g, 3.8 mmol) in a minimal amount of DCM (2 mL) or MeOH (2 mL).

-

Scientist's Note: While the reaction works in pure dioxane, the starting material often requires a co-solvent for initial solubility.

-

-

Acid Addition: Cool the solution to 0 °C (ice bath). Add 4.0 M HCl in dioxane (9.5 mL, 38 mmol, 10 equiv) dropwise over 5 minutes.

-

Why 10 equivalents? The pyridine ring consumes 1 equiv, and the piperazine consumes 1 equiv. Excess HCl drives the equilibrium and ensures rapid kinetics.

-

-

Reaction: Remove the ice bath and stir at room temperature (

°C) for 2–4 hours.-

Monitoring: A white precipitate often forms within 30 minutes. This is the product salt.

-

-

Completion Check: Monitor by TLC (10% MeOH in DCM, stain with Ninhydrin) or LCMS. The starting material spot (

) should disappear; the product stays at the baseline. -

Isolation:

-

If heavy precipitate forms: Dilute with

(20 mL), stir for 10 minutes, and filter the solid under vacuum. Wash the cake with fresh -

If no precipitate (or gummy): Concentrate the mixture to dryness on a rotary evaporator. Triturate the residue with

or Acetone to induce crystallization.

-

-

Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours.

-

Expected Yield: 90–98% as the dihydrochloride salt.

-

Protocol B: TFA-Mediated Deprotection (Isolation of Free Base)

Objective: To generate the free amine for immediate subsequent reactions (e.g., amide coupling, reductive amination).

Materials

-

Substrate: 1-Boc-4-(4-pyridyl)piperazine (1.0 equiv)

-

Neutralization: Saturated aqueous

or 1N NaOH

Procedure

-

Setup: Dissolve the substrate (1.0 g, 3.8 mmol) in DCM (10 mL).

-

Acidolysis: Add TFA (2.5 mL, ~20% v/v) slowly at room temperature.

-

Caution: Gas evolution (isobutylene/CO2) will occur.[1] Ensure the vessel is vented.

-

-

Reaction: Stir at room temperature for 1–2 hours.

-

Evaporation (Critical): Concentrate the reaction mixture in vacuo to remove DCM and excess TFA.

-

Scientist's Tip: Azeotrope with toluene (2 x 10 mL) to remove residual TFA. This prevents "TFA-burn" during the basic workup.

-

-

Neutralization & Extraction:

-

Resuspend the oily residue in DCM (20 mL).

-

Carefully add saturated aqueous

(20 mL) or 1N NaOH until the aqueous layer pH > 10. -

Solubility Warning: 1-(4-pyridyl)piperazine is water-soluble.[4][5] If the product does not extract well into DCM, use Chloroform/Isopropanol (3:1) as the organic phase. This is a "magic solvent" for polar amines.

-

-

Separation: Extract the aqueous layer 3 times with the organic solvent. Combine organic layers.

-

Finishing: Dry over anhydrous

, filter, and concentrate.-

Result: Off-white to pale yellow solid/oil (Free Base).

-

Workflow Visualization

Figure 2: Decision tree and process flow for Boc-deprotection strategies.

Analytical Validation

To confirm successful deprotection, utilize 1H NMR (DMSO-d6 for salts, CDCl3 for free base).

-

Key Indicator 1 (Loss of Boc): Disappearance of the strong singlet at

ppm (9H, t-butyl group). -

Key Indicator 2 (Piperazine Shift):

-

Protected: Piperazine

protons often appear as two distinct multiplets. -

Deprotected: The protons adjacent to the free amine will shift upfield (lower ppm) in the free base, or downfield if protonated in the salt form.

-

-

Key Indicator 3 (NH Signal): Appearance of a broad singlet (

ppm) for

Troubleshooting Common Issues

| Issue | Probable Cause | Corrective Action |

| Incomplete Reaction | Acid concentration too low or old reagents. | Add 2-3 extra equivalents of acid. Ensure HCl/Dioxane is fresh (it absorbs moisture). |

| Product in Aqueous Phase | Product is highly polar (water soluble). | Saturate the aqueous phase with NaCl (salting out). Use CHCl3/IPA (3:1) for extraction.[6][7][8][9] |

| Gummy Salt | Hygroscopic nature of pyridinium salts. | Triturate with dry Acetone or Ether. Sonicate to induce crystallization. Store in desiccator. |

| Purple/Brown Color | Oxidation of pyridine ring (rare) or impurities. | Recrystallize from EtOH/Et2O. Ensure inert atmosphere ( |

References

-

Han, G., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines. International Journal of Chemistry. Retrieved from [Link]

-

ACS Green Chemistry Institute. (2025). Reagent Guide: Boc Deprotection and Solvent Selection. Retrieved from [Link]

-

PubChem. (2025).[10] Compound Summary: 1-(4-Pyridyl)piperazine.[4][5][10] National Library of Medicine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. 1-(4-Pyridyl)piperazine | 1008-91-9 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. reddit.com [reddit.com]

- 9. jgtps.com [jgtps.com]

- 10. 1-(4-Pyridyl)piperazine | C9H13N3 | CID 70517 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Buchwald-Hartwig Amination of 4-Chloropyridine with 1-Boc-piperazine

[1]

Executive Summary

This guide details the optimized protocol for the palladium-catalyzed cross-coupling of 4-chloropyridine hydrochloride and 1-Boc-piperazine . While Buchwald-Hartwig amination is a standard transformation, this specific substrate pair presents two distinct failure modes:

-

Catalyst Deactivation: The pyridine nitrogen is a strong

-donor capable of displacing phosphine ligands, leading to the formation of inactive bis-pyridine palladium complexes (catalyst poisoning). -

Substrate Instability: 4-Chloropyridine is unstable as a free base, prone to rapid self-polymerization.[1] It must be handled as the hydrochloride salt and neutralized in situ.

This protocol utilizes XPhos Pd G4 (or the Pd

Strategic Analysis & Mechanistic Insight

The "Pyridine Problem"

In standard cross-couplings, the catalytic cycle relies on the coordination of the phosphine ligand to maintain the active Pd(0) species. Pyridine substrates compete with the ligand for the metal center. If the pyridine nitrogen binds to the palladium, it creates an off-cycle "resting state" that halts the reaction.

Solution: We employ XPhos , a bulky biaryl phosphine ligand.[1] Its steric bulk prevents the formation of the inactive bis-pyridine complex, forcing the catalytic cycle forward.

Handling 4-Chloropyridine

Commercial 4-chloropyridine is supplied as the hydrochloride salt (4-Cl-Py[1][2]·HCl) because the free base undergoes intermolecular nucleophilic attack (polymerization) at room temperature.

Critical Protocol Adjustment: Do not free-base the starting material in a separate step. You must add an additional equivalent of base to the reaction vessel to neutralize the HCl salt in situ immediately prior to heating.

Pathway Visualization

The following diagram illustrates the standard catalytic cycle versus the specific inhibition pathway relevant to this substrate.

Figure 1: Catalytic cycle showing the competitive poisoning pathway (red) where pyridine nitrogen coordinates to Palladium, deactivating the catalyst if the ligand (L) is insufficiently bulky.[1][3]

Experimental Design & Optimization

Reagent Selection Table

| Component | Recommended Reagent | Role & Rationale |

| Catalyst | XPhos Pd G4 | Precatalyst. Generates active L-Pd(0) species at low temp.[1] Highly active for aryl chlorides. Air-stable solid.[4] |

| Alt. Catalyst | Pd | Traditional system.[1] Requires 1:2 Pd:Ligand ratio. Less convenient but effective. |

| Ligand | XPhos | Bulky Biaryl Phosphine. Steric bulk prevents pyridine coordination; electron-rich nature facilitates oxidative addition of Ar-Cl. |

| Base | NaOtBu | Strong Base. Essential for generating the active amido-palladium complex. Must be sublimed grade (99.9%). |

| Solvent | 1,4-Dioxane or Toluene | High boiling point ethers/arenes are standard. Dioxane is preferred for solubility of the Boc-piperazine. |

Stoichiometry

Detailed Protocol

Scale: 1.0 mmol (Representative) Target: tert-butyl 4-(pyridin-4-yl)piperazine-1-carboxylate[1]

Phase 1: Reactor Setup

-

Glassware: Oven-dry a 25 mL Schlenk tube or a microwave vial equipped with a magnetic stir bar.

-

Inert Atmosphere: Allow the vessel to cool under a stream of Nitrogen or Argon.

-

Note: Moisture is the enemy of NaOtBu. Ensure strict anhydrous conditions.

-

Phase 2: Reagent Addition[1][2]

-

Add 4-chloropyridine hydrochloride (150 mg, 1.0 mmol).

-

Add 1-Boc-piperazine (223 mg, 1.2 mmol).

-

Add NaOtBu (240 mg, 2.5 mmol).

-

Critical Step: The mixture may fume slightly or warm up as the base neutralizes the HCl salt. This is normal.

-

-

Add XPhos Pd G4 (17 mg, 0.02 mmol, 2 mol%).

-

Alternative: If using Pd

(dba)

-

Phase 3: Solvent & Degassing[1]

-

Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration).

-

Degas: Seal the vessel. If using a Schlenk line, perform 3 cycles of freeze-pump-thaw OR sparge the solution with Argon for 10 minutes while stirring.

-

Why? Oxygen oxidizes the phosphine ligand (XPhos

XPhos-Oxide), killing the reaction.

-

Phase 4: Reaction[1]

-

Place the vessel in a pre-heated oil block at 100°C .

-

Stir vigorously (800+ RPM) for 4–12 hours .

-

Monitoring: Check via LCMS or TLC (5% MeOH in DCM). 4-Chloropyridine is UV active but may streak. Look for the disappearance of the starting material peak.

-

Phase 5: Workup & Purification[1][2]

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove palladium black and inorganic salts.

-

Wash the filtrate with water (1 x 15 mL) and brine (1 x 15 mL).

-

Caution: Do not use acidic washes (e.g., 1M HCl), as this will deprotect the Boc group.

-

-

Dry over Na

SO -

Purification: Flash column chromatography.

Troubleshooting & Self-Validation

Use this logic flow to diagnose issues during the reaction.

Figure 2: Diagnostic logic for common failure modes in chloropyridine couplings.

Common Pitfalls

-

"The reaction stalled at 50% conversion."

-

Cause: Catalyst death. The active Pd species precipitated.

-

Fix: Add a second portion of catalyst (1 mol%) and stir for another 4 hours.

-

-

"I lost the Boc group."

-

Cause: Workup was too acidic or heating was prolonged in the presence of trace HCl (if base was insufficient).

-

Fix: Ensure base excess (2.5 equiv minimum) and avoid acidic washes.

-

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

- Grounding: Establishes XPhos and BrettPhos as the standard for heteroaryl halide coupling.

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings.[1] The Journal of Organic Chemistry, 79(9), 4161–4166.

- Grounding: Describes the G3/G4 precatalyst gener

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969-5970.

-

Grounding: Foundational work on the mechanism of poisoning by pyridine-type substrates.

-

-

Safety Data Sheet: 4-Chloropyridine Hydrochloride. Sigma-Aldrich.[1]

- Grounding: Verifies the instability of the free base and the necessity of the hydrochloride salt form.

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. XPhos - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. CAS 7379-35-3: 4-Chloropyridine hydrochloride | CymitQuimica [cymitquimica.com]

- 7. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Synthesis of 1-Boc-4-(4-pyridyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the prevailing synthetic strategies for preparing 1-Boc-4-(4-pyridyl)piperazine, a key building block in modern medicinal chemistry. The piperazine moiety is a privileged scaffold, frequently incorporated into therapeutic agents to modulate physicochemical properties and interact with biological targets.[1][2] This document details two primary, field-proven methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the transition-metal-free Nucleophilic Aromatic Substitution (SNAr). By explaining the mechanistic underpinnings and providing detailed, step-by-step protocols, this guide serves as an essential resource for researchers engaged in pharmaceutical synthesis and drug discovery.

Introduction: The Significance of the Arylpiperazine Scaffold

The 1-arylpiperazine motif is a cornerstone in the design of a vast array of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold or a linker that can significantly influence a molecule's solubility, basicity, and ability to cross the blood-brain barrier. Consequently, this moiety is found in numerous blockbuster drugs for treating conditions like depression, anxiety, and cancer.[2][3][4]

1-Boc-4-(4-pyridyl)piperazine is a critical intermediate in the synthesis of these complex molecules. The tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom allows for the selective functionalization of the second nitrogen, making it an ideal synthon for introducing the pyridylpiperazine pharmacophore.[1][5] The following sections will detail the most effective and scalable methods for its synthesis.

Overview of Synthetic Strategies

The formation of the C-N bond between the piperazine and pyridine rings is the crucial step in this synthesis. Two principal strategies dominate this transformation, each with distinct advantages concerning substrate scope, cost, and reaction conditions.

Caption: Primary synthetic routes to 1-Boc-4-(4-pyridyl)piperazine.

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely used method for forming carbon-nitrogen bonds.[6][7] It employs a palladium catalyst to couple an amine with an aryl halide or triflate, offering broad functional group tolerance and high yields where traditional methods like direct nucleophilic substitution fail.[6]

Mechanistic Rationale

The reaction proceeds through a catalytic cycle involving a palladium(0) species.[6]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the 4-halopyridine, forming a Pd(II) complex.

-

Amine Coordination & Deprotonation: The 1-Boc-piperazine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium amide complex.

-

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.

The choice of a bulky, electron-rich phosphine ligand is critical. These ligands stabilize the palladium catalyst, promote the rate-limiting reductive elimination step, and prevent side reactions like beta-hydride elimination.[6][7]

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis using 4-bromopyridine.

Materials & Reagents:

-

1-Boc-piperazine

-

4-Bromopyridine hydrochloride

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous Toluene

-

Nitrogen or Argon gas supply

Procedure:

-

Vessel Preparation: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add 1-Boc-piperazine (1.2 equiv.), 4-bromopyridine hydrochloride (1.0 equiv.), and sodium tert-butoxide (2.5 equiv.).

-

Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst Pd₂(dba)₃ (e.g., 1-2 mol%) and the phosphine ligand XPhos (e.g., 2-4 mol%).

-

Solvent Addition: Add anhydrous toluene via cannula or syringe (approx. 0.1 M concentration relative to the limiting reagent).

-

Inerting: Seal the flask and subject it to three cycles of vacuum backfilling with nitrogen or argon to ensure an oxygen-free atmosphere.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.[8]

-

Extraction: Transfer the filtrate to a separatory funnel, wash sequentially with saturated aqueous ammonium chloride solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the residue by flash column chromatography on silica gel to obtain the pure 1-Boc-4-(4-pyridyl)piperazine.

Summary of Reaction Parameters

| Parameter | Recommended Condition | Rationale |

| Aryl Halide | 4-Bromopyridine or 4-Chloropyridine | Good balance of reactivity and cost. Aryl chlorides may require more active catalyst systems (e.g., bulkier ligands).[7] |

| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common, air-stable Pd(0) and Pd(II) precatalysts that are reduced in situ.[8] |

| Ligand | XPhos, RuPhos, or other biarylphosphines | Bulky, electron-rich ligands are essential for promoting the catalytic cycle and ensuring high yields.[9] |

| Base | NaOt-Bu or Cs₂CO₃ | Strong, non-nucleophilic base is required to deprotonate the piperazine nitrogen without competing in the reaction.[8] |

| Solvent | Toluene or 1,4-Dioxane | Anhydrous, aprotic solvents are necessary to prevent catalyst deactivation.[7][9] |

| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition step.[8] |

| Atmosphere | Inert (Nitrogen or Argon) | The Pd(0) catalyst is sensitive to oxidation by air. |

Method 2: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful, transition-metal-free alternative for synthesizing aryl amines.[10] The reaction is most effective when the aromatic ring is "activated" by electron-withdrawing groups, which stabilize the intermediate negative charge. While pyridine is only moderately electron-deficient, this reaction can be driven to completion under the right conditions, offering a more cost-effective and scalable route.[11]

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[10]

-

Nucleophilic Attack: The nucleophilic nitrogen of 1-Boc-piperazine attacks the carbon atom of the pyridine ring bearing the leaving group (halide). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyridine ring is temporarily broken.

-

Leaving Group Elimination: The aromaticity is restored by the expulsion of the halide leaving group, yielding the final product.

The rate of this reaction is highly dependent on the nature of the leaving group (F > Cl > Br > I) and the ability of the solvent to stabilize the charged intermediate.

Detailed Experimental Protocol

This protocol is designed for using the more reactive 4-chloropyridine.

Materials & Reagents:

-

1-Boc-piperazine

-

4-Chloropyridine hydrochloride

-

Potassium Carbonate (K₂CO₃) or another suitable base

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate

-

Deionized Water

Procedure:

-

Vessel Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Boc-piperazine (1.1 equiv.), 4-chloropyridine hydrochloride (1.0 equiv.), and finely ground potassium carbonate (2.5-3.0 equiv.).

-

Solvent Addition: Add DMSO to the flask (approx. 0.2 M concentration).

-

Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 8-16 hours).

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing a large volume of cold water, which should precipitate the product.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove residual DMSO and inorganic salts.

-

Drying: Dry the isolated solid under vacuum to obtain the crude product.

-

Purification: The product may be pure enough for many applications. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Summary of Reaction Parameters

| Parameter | Recommended Condition | Rationale |

| Aryl Halide | 4-Fluoropyridine or 4-Chloropyridine | The high electronegativity of F and Cl makes the C4 position more electrophilic and stabilizes the Meisenheimer complex. F is the best leaving group for SNAr.[10] |

| Base | K₂CO₃ or DIPEA | A non-nucleophilic base is needed to neutralize the HCl salt of the starting material and any acid generated. |

| Solvent | DMSO or DMF | Polar aprotic solvents are crucial for solvating the charged Meisenheimer intermediate and accelerating the reaction. |

| Temperature | 100 - 150 °C | High temperatures are typically required to overcome the activation energy for the formation of the Meisenheimer complex with a moderately activated ring system. |

General Laboratory Workflow and Purification

The following diagram outlines a typical workflow from reaction completion to the isolation of the pure product.